molecular formula C23H22N2O3 B5865252 N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

Katalognummer B5865252
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.

Wirkmechanismus

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of incretin hormones, this compound inhibitors increase the levels of these hormones in the bloodstream, leading to increased insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on incretin hormones and insulin secretion, this compound inhibitors have been shown to reduce glucagon secretion, which is a hormone that raises blood glucose levels. This compound inhibitors have also been shown to improve beta-cell function, which is the ability of the pancreas to produce insulin.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have a number of advantages for lab experiments. They are well-tolerated and have a low risk of hypoglycemia, which makes them ideal for use in animal studies. In addition, this compound inhibitors have been shown to have a number of beneficial effects on glucose metabolism, which makes them useful for studying the pathophysiology of type 2 diabetes mellitus.
One limitation of this compound inhibitors is that they are not effective in all patients with type 2 diabetes mellitus. In addition, this compound inhibitors may have different effects on glucose metabolism in different patient populations, which makes it important to carefully select study participants.

Zukünftige Richtungen

There are a number of future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular outcomes. Finally, there is a need for more research on the use of this compound inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus.
Conclusion
In conclusion, this compound inhibitors are a class of drugs used in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, which leads to increased levels of incretin hormones and lower blood glucose levels. This compound inhibitors have been extensively studied for their efficacy and safety and have a number of advantages for lab experiments. There are a number of future directions for research on this compound inhibitors, including the development of new drugs and investigation of long-term effects.

Synthesemethoden

The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors involves the reaction of a benzene carboximidamide with a 3,3-diphenylpropanoic acid derivative. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere, such as nitrogen gas.

Wissenschaftliche Forschungsanwendungen

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that this compound inhibitors are effective in reducing HbA1c levels, which is a marker of long-term blood glucose control. In addition, this compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

Eigenschaften

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-14-12-19(13-15-20)23(24)25-28-22(26)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.